molecular formula C9H6F4N2O2S B1370704 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine CAS No. 887268-01-1

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

Cat. No.: B1370704
CAS No.: 887268-01-1
M. Wt: 282.22 g/mol
InChI Key: NLYJYBGNHCPCOZ-UHFFFAOYSA-N
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Description

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a fluorinated analog of benzothiazole. This compound has garnered attention due to its unique physical and chemical properties, as well as its potential biological applications. The molecular formula of this compound is C₉H₆F₄N₂O₂S, and it has a molecular weight of 282.21 g/mol .

Preparation Methods

The reaction conditions may include the use of strong bases and fluorinating agents to achieve the desired substitution

Chemical Reactions Analysis

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with a variety of biological molecules .

Comparison with Similar Compounds

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be compared with other fluorinated benzothiazole derivatives. Similar compounds include:

    2-Fluorobenzothiazole: A simpler fluorinated analog with different substitution patterns.

    5,6-Difluorobenzothiazole: Lacks the difluoromethoxy groups but retains the fluorinated benzothiazole core.

    5,6-Dimethoxybenzothiazole: Contains methoxy groups instead of difluoromethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs .

Properties

IUPAC Name

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJYBGNHCPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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